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molecular formula C11H19ClN2O2 B8361995 3-(6-Chloro-n-hexyl)-5,5-dimethyl-hydantoin

3-(6-Chloro-n-hexyl)-5,5-dimethyl-hydantoin

Cat. No. B8361995
M. Wt: 246.73 g/mol
InChI Key: ZTSKHVBITQWPCV-UHFFFAOYSA-N
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Patent
US03978076

Procedure details

128 g of 5,5-dimethyl-hydantoin (1.0 mol), 69 g of anhydrous potassium carbonate (0.5 mol) and 775 g of 1,6-dichlorohexane are reacted at 132°-150°C internal temperature (external temperature 160°C) and the resulting water of reaction is removed continuously by azeotropic circulatory distillation. After 6 hours 25 minutes, the reaction is complete and the reaction mixture is filtered hot to remove the potassium chloride formed. The filtrate is concentrated on a rotary evaporator and dried to constant weight at 100°C and 10-1 mm Hg.
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
775 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].C(=O)([O-])[O-].[K+].[K+].[Cl:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]Cl>O>[Cl:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][N:4]1[C:3](=[O:8])[C:2]([CH3:9])([CH3:1])[NH:6][C:5]1=[O:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
128 g
Type
reactant
Smiles
CC1(C(NC(N1)=O)=O)C
Name
Quantity
69 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
775 g
Type
reactant
Smiles
ClCCCCCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed continuously by azeotropic circulatory distillation
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered hot
CUSTOM
Type
CUSTOM
Details
to remove the potassium chloride
CUSTOM
Type
CUSTOM
Details
formed
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
dried to constant weight at 100°C

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
Smiles
ClCCCCCCN1C(NC(C1=O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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